![molecular formula C16H13NO2S B2823591 Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate CAS No. 325987-53-9](/img/structure/B2823591.png)
Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate
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Overview
Description
Synthesis Analysis
In a study, a derivative of benzamide containing benzothiazole structure, which is similar to Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate, has been synthesized . The synthesis process was carried out in light of the anticancer properties of histone deacetylase inhibitors .Molecular Structure Analysis
The molecular structure of Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate is complex. A related compound, (E)-1-(benzo[d]thiazol-2-yl)-N-(4,5-dihydropyren-2), has a monoclinic crystal structure with a P 2 1 /n space group .Scientific Research Applications
Synthesis of Novel Derivatives
The compound can be used in the synthesis of novel derivatives. For instance, it has been used in the synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives . This process involves a one-pot C–C and C–N bond forming strategy .
Anticancer Research
Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate could potentially be used in anticancer research. Thiazole derivatives have been found to exhibit potent cytotoxicity against various human cancer cell lines .
Antimicrobial Activity
Thiazoles, which include Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate, have been found to have diverse biological activities, including antimicrobial properties .
Antifungal Activity
Thiazoles have also been found to have antifungal properties . This suggests that Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate could potentially be used in the development of new antifungal drugs.
Anti-Inflammatory Activity
Thiazoles have been found to have anti-inflammatory properties . This suggests that Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate could potentially be used in the development of new anti-inflammatory drugs.
Antiviral Activity
Thiazoles have been found to have antiviral properties . This suggests that Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate could potentially be used in the development of new antiviral drugs.
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, pain, microbial infections, and cancer .
Mode of Action
For instance, some thiazole derivatives inhibit enzymes, thereby reducing the production of certain molecules or signaling pathways .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain, microbial infections, and cancer .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability .
Result of Action
Thiazole derivatives have been found to have a variety of effects, including anti-inflammatory, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
properties
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-11-6-8-12(9-7-11)16(18)19-10-15-17-13-4-2-3-5-14(13)20-15/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSNGAZQSCISKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d]thiazol-2-ylmethyl 4-methylbenzoate |
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